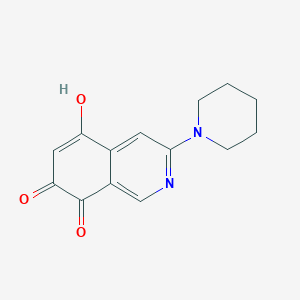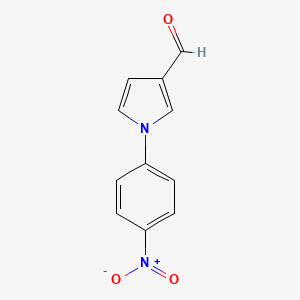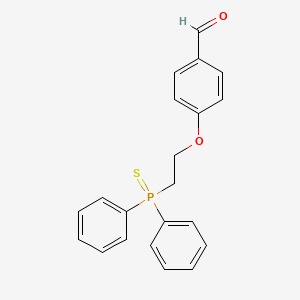
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a diphenylphosphorothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Diphenylphosphorothioyl)ethanol, which is then reacted with 4-formylphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The diphenylphosphorothioyl group can interact with proteins and enzymes, potentially modifying their activity. The benzaldehyde moiety can participate in reactions that form Schiff bases with amines, which can be useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Dimethylamino)ethoxy)benzaldehyde
- 4-(2-(Diisopropylamino)ethoxy)benzaldehyde
- 4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzaldehyde
Uniqueness
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
919992-15-7 |
|---|---|
Formule moléculaire |
C21H19O2PS |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-(2-diphenylphosphinothioylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O2PS/c22-17-18-11-13-19(14-12-18)23-15-16-24(25,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17H,15-16H2 |
Clé InChI |
KPRASHCWDWLDNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


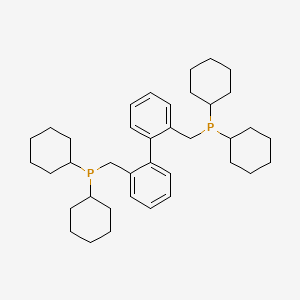
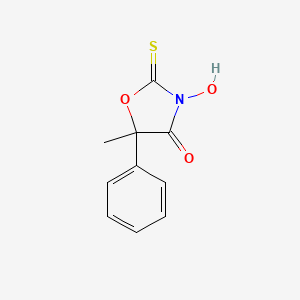
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
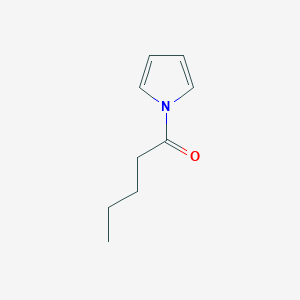


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
